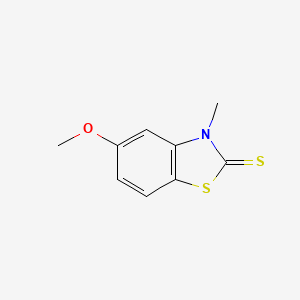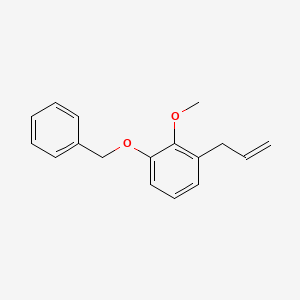![molecular formula C44H70N2O4 B14269212 1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} CAS No. 135122-53-1](/img/structure/B14269212.png)
1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} is a complex organic compound that features a piperazine core linked to two phenoxybutanone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} typically involves the reaction of piperazine with chloroacetyl chloride to form 1,1’-(piperazine-1,4-diyl)bis(2-chloroethan-1-one). This intermediate is then reacted with appropriate phenoxy derivatives under reflux conditions in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro groups in the intermediate can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer properties.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials with unique properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} involves its interaction with specific molecular targets. The piperazine core can interact with various receptors and enzymes, modulating their activity. The phenoxybutanone moieties can also interact with cellular components, affecting various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): A precursor in the synthesis of the target compound.
Phenoxybutanone Derivatives: Compounds with similar phenoxy groups but different core structures.
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one} is unique due to its combination of a piperazine core with phenoxybutanone moieties, providing a versatile scaffold for various applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
135122-53-1 |
|---|---|
Molekularformel |
C44H70N2O4 |
Molekulargewicht |
691.0 g/mol |
IUPAC-Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-1-[4-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C44H70N2O4/c1-15-35(49-37-23-21-31(41(7,8)17-3)29-33(37)43(11,12)19-5)39(47)45-25-27-46(28-26-45)40(48)36(16-2)50-38-24-22-32(42(9,10)18-4)30-34(38)44(13,14)20-6/h21-24,29-30,35-36H,15-20,25-28H2,1-14H3 |
InChI-Schlüssel |
MBRSXPKYBPRZDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C(CC)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
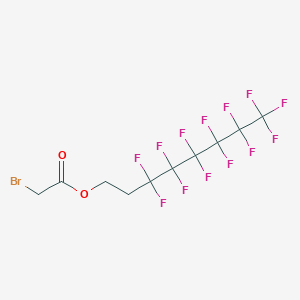
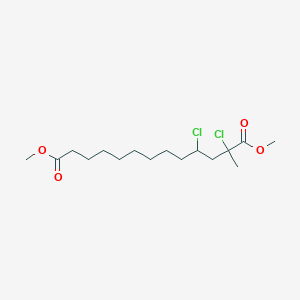
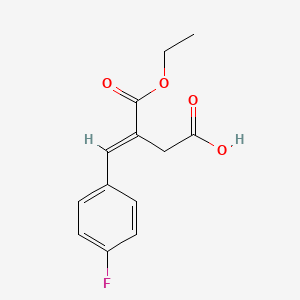
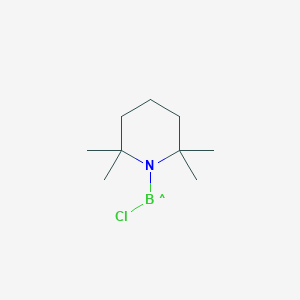
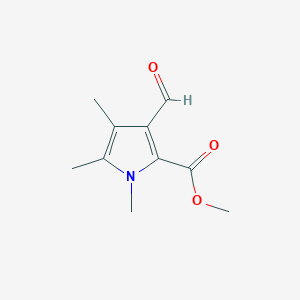
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)

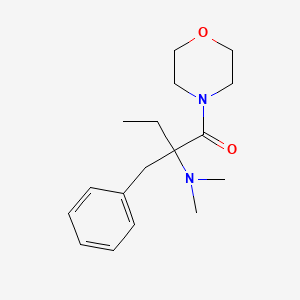
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
